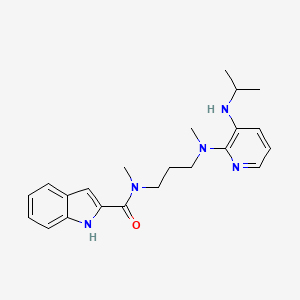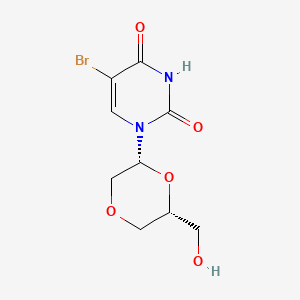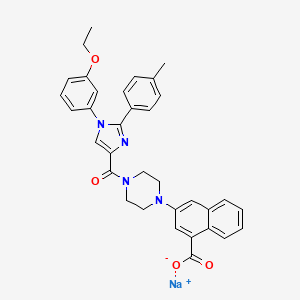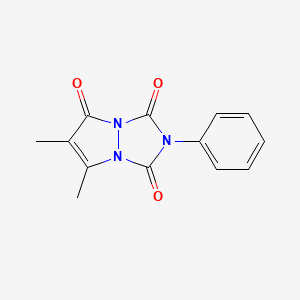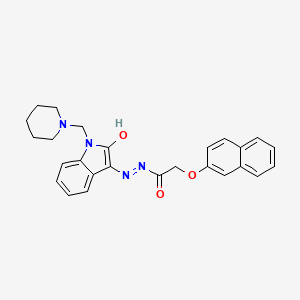
Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone is a complex organic compound with the molecular formula C26-H26-N4-O3 and a molecular weight of 442.56 This compound is known for its unique structure, which includes an indolin-2,3-dione core, a piperidinomethyl group, and a naphthyloxyacetylhydrazone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Indolin-2,3-dione Core: The indolin-2,3-dione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperidinomethyl Group: The piperidinomethyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the indolin-2,3-dione core.
Attachment of Naphthyloxyacetylhydrazone Moiety: The final step involves the condensation of the naphthyloxyacetylhydrazone moiety with the intermediate product, typically under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.
Wissenschaftliche Forschungsanwendungen
Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone
- Indolin-2,3-dione, 1-(1-pyrrolidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone
Uniqueness
Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidinomethyl group and the naphthyloxyacetylhydrazone moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.
Eigenschaften
CAS-Nummer |
81315-43-7 |
|---|---|
Molekularformel |
C26H26N4O3 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C26H26N4O3/c31-24(17-33-21-13-12-19-8-2-3-9-20(19)16-21)27-28-25-22-10-4-5-11-23(22)30(26(25)32)18-29-14-6-1-7-15-29/h2-5,8-13,16,32H,1,6-7,14-15,17-18H2 |
InChI-Schlüssel |
HVTKMLGQMNLVIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




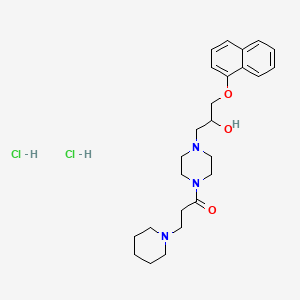




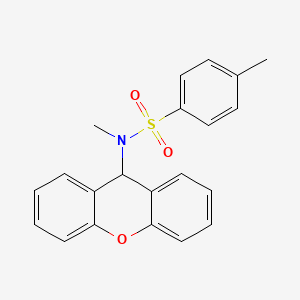

![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
